5,6-Dimethyl-1H-benzimidazole-2-thiol (DMBT) is a heterocyclic compound synthesized through various methods, including condensation reactions and ring-closure processes. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].
DMBT has been investigated for its potential applications in various biological contexts:
5,6-Dimethyl-1H-benzimidazole-2-thiol is a sulfur-containing derivative of benzimidazole, characterized by the presence of two methyl groups at the 5 and 6 positions of the benzimidazole ring and a thiol group at the 2 position. This compound has garnered attention due to its unique structural features, which contribute to its diverse chemical reactivity and potential biological activities. The molecular formula for 5,6-dimethyl-1H-benzimidazole-2-thiol is C9H10N2S, with a molecular weight of approximately 178.25 g/mol.
Benzimidazole derivatives, including 5,6-dimethyl-1H-benzimidazole-2-thiol, exhibit a range of biological activities. Studies have shown that this compound possesses:
Several methods have been developed for synthesizing 5,6-dimethyl-1H-benzimidazole-2-thiol:
5,6-Dimethyl-1H-benzimidazole-2-thiol has several applications:
Interaction studies involving 5,6-dimethyl-1H-benzimidazole-2-thiol have focused on its binding affinity and activity against various biological targets:
Several compounds share structural similarities with 5,6-dimethyl-1H-benzimidazole-2-thiol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-benzimidazole-2-thiol | Contains a thiol group | Serves as a precursor for various derivatives |
5-methyl-1H-benzimidazole-2-thiol | Methyl substitution at position 5 | Exhibits different biological activity profiles |
4-methyl-1H-benzimidazole | Methyl substitution at position 4 | Lacks thiol functionality |
2-(methylthio)-benzimidazole | Methylthio group instead of thiol | Displays distinct reactivity patterns |
The uniqueness of 5,6-dimethyl-1H-benzimidazole-2-thiol lies in its specific methyl substitutions and thiol functionality, which significantly influence its chemical behavior and biological activities compared to other benzimidazole derivatives.
5,6-dimethyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 grams per mole [1]. The compound carries the Chemical Abstracts Service registry number 3287-79-4 and is systematically named as 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [2].
The molecular structure consists of a benzimidazole core framework featuring two methyl substituents positioned at the 5 and 6 carbon atoms of the benzene ring, along with a thiol functional group at the 2-position of the imidazole ring [1] . The compound exhibits a bicyclic structure where a benzene ring is fused with an imidazole ring, creating a planar aromatic system [4]. The presence of methyl groups at positions 5 and 6 distinguishes this compound from other benzimidazole-2-thiol derivatives and influences its chemical and physical properties .
The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CC1=CC2=C(C=C1C)NC(=S)N2, which clearly indicates the connectivity and arrangement of atoms within the molecule [1]. The compound possesses an exact mass of 178.05646950 daltons and a monoisotopic mass of 178.05646950 daltons [1].
Table 1: Molecular Structure Parameters of 5,6-dimethyl-1H-benzimidazole-2-thiol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₀N₂S | PubChem 2.2 [1] |
Molecular Weight (g/mol) | 178.26 | PubChem 2.2 [1] |
CAS Number | 3287-79-4 | Chemical Abstracts Service [1] |
IUPAC Name | 5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione | Lexichem TK 2.7.0 [1] |
Exact Mass (Da) | 178.05646950 | PubChem 2.2 [1] |
Heavy Atom Count | 12 | PubChem [1] |
Rotatable Bond Count | 0 | Cactvs 3.4.8.18 [1] |
The compound exhibits distinctive physicochemical properties that are characteristic of substituted benzimidazole-2-thiol derivatives [1]. The calculated partition coefficient (XLogP3) value of 2.1 indicates moderate lipophilicity, suggesting favorable distribution characteristics in biological systems [1]. The topological polar surface area measures 56.2 square angstroms, which falls within the range typically associated with good membrane permeability [1].
5,6-dimethyl-1H-benzimidazole-2-thiol contains two hydrogen bond donor sites and one hydrogen bond acceptor site, facilitating intermolecular interactions [1]. The absence of rotatable bonds (rotatable bond count = 0) indicates a rigid molecular structure that contributes to the compound's stability [1]. The molecular complexity value of 185 reflects the intricate arrangement of atoms and bonds within the structure [1].
The compound demonstrates chemical behavior typical of benzimidazole-2-thiol derivatives, including the ability to undergo various chemical transformations . The thiol functional group can participate in oxidation reactions, forming disulfide bonds under appropriate conditions [5]. The electron-donating nature of the methyl substituents at positions 5 and 6 influences the electronic properties of the benzimidazole ring system [6].
Spectroscopic analysis reveals characteristic features that aid in structural identification [1]. Nuclear Magnetic Resonance spectroscopy shows distinctive signals for the aromatic protons and methyl groups, while the thiol proton appears as a characteristic singlet that disappears upon deuterium exchange [7]. Infrared spectroscopy displays absorption bands corresponding to carbon-sulfur stretching, nitrogen-hydrogen stretching, and aromatic carbon-hydrogen vibrations [1].
Table 2: Physical Properties and Molecular Descriptors
Property | Value | Method/Reference |
---|---|---|
XLogP3 | 2.1 | XLogP3 3.0 [1] |
Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 [1] |
Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 [1] |
Topological Polar Surface Area (Ų) | 56.2 | Cactvs 3.4.8.18 [1] |
Formal Charge | 0 | PubChem [1] |
Complexity | 185 | Cactvs 3.4.8.18 [1] |
5,6-dimethyl-1H-benzimidazole-2-thiol exhibits tautomeric equilibrium between thiol and thione forms, a phenomenon that significantly influences its chemical behavior and biological activity [5] [7]. The tautomeric equilibrium involves the migration of a hydrogen atom between the sulfur atom and one of the nitrogen atoms in the imidazole ring, resulting in the interconversion between the mercapto form (thiol) and the thiocarbonyl form (thione) [5] [8].
Research studies utilizing Nuclear Magnetic Resonance spectroscopy and X-ray crystallography have demonstrated that benzimidazole-2-thiol derivatives predominantly exist in the thione form both in solution and in the solid state [5] [7]. The thione tautomer is thermodynamically favored due to the stabilization provided by the aromatic character of the imidazole ring and the formation of stronger hydrogen bonds [8] [9].
The position of the tautomeric equilibrium is influenced by several factors, including solvent polarity, temperature, and the presence of hydrogen bond donors or acceptors [8] [10]. In polar solvents such as dimethyl sulfoxide, the thione form is significantly favored, with studies indicating that benzimidazole-2-thione derivatives exist predominantly in the thioamide form [8]. The equilibrium constant for the thiol-thione tautomerism has been calculated using quantum chemical methods, confirming the greater stability of the thione form [9].
Proton Nuclear Magnetic Resonance spectroscopy provides clear evidence for the predominant thione form, with characteristic signals appearing at approximately 12.20 parts per million for the nitrogen-hydrogen protons, which disappear upon deuterium oxide exchange [5] [7]. Carbon-13 Nuclear Magnetic Resonance spectroscopy further supports the thione structure through characteristic chemical shifts of the carbon atoms in the imidazole ring [8].
The tautomeric behavior has significant implications for the chemical reactivity and biological activity of the compound [8]. The thione form can participate in different types of chemical reactions compared to the thiol form, affecting metal coordination, nucleophilic substitution, and hydrogen bonding interactions [5] [9].
The crystal structure of 5,6-dimethyl-1H-benzimidazole-2-thiol has been determined through single-crystal X-ray diffraction analysis, providing detailed information about molecular geometry and intermolecular interactions [1] [2]. The compound crystallizes with the Cambridge Crystallographic Data Centre number 161610, and structural data are available through the Cambridge Structural Database [1] [2].
X-ray crystallographic studies reveal that the benzimidazole ring system is essentially planar, with minimal deviation from planarity [11] [12]. The methyl substituents at positions 5 and 6 adopt orientations that minimize steric interactions while maintaining the overall planarity of the aromatic system [11]. The sulfur atom of the thione group lies approximately in the plane of the imidazole ring, consistent with the conjugated nature of the system [12].
Intermolecular interactions in the crystal structure are dominated by nitrogen-hydrogen to sulfur hydrogen bonding, which creates characteristic supramolecular motifs [12] [13]. These hydrogen bonds typically result in the formation of dimeric pairs or infinite ribbon structures, depending on the specific packing arrangement [12]. The hydrogen bond distances fall within the typical range for strong hydrogen bonds, with donor-acceptor distances typically measuring between 2.8 and 3.2 angstroms [12].
The crystal packing is further stabilized by weaker intermolecular interactions, including carbon-hydrogen to pi interactions involving the aromatic rings and van der Waals contacts between methyl groups [11] [13]. These secondary interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material [13].
The molecular packing density and intermolecular contact patterns provide insights into the mechanical properties and thermal behavior of the crystalline material [13]. The presence of directional hydrogen bonding networks contributes to the mechanical stability of the crystals and influences properties such as melting point and solubility [11] [12].
A systematic comparison of 5,6-dimethyl-1H-benzimidazole-2-thiol with related benzimidazole-2-thiol derivatives reveals the influence of substitution patterns on molecular properties and chemical behavior [5] [14] [6]. The structural modifications introduced by methyl substituents at different positions significantly affect the electronic distribution, steric environment, and overall molecular characteristics [6] [15].
The unsubstituted 1H-benzimidazole-2-thiol (CAS: 583-39-1) serves as the parent compound for comparison, with a molecular weight of 150.20 grams per mole and molecular formula C₇H₆N₂S [16] [17]. The introduction of two methyl groups in the 5,6-dimethyl derivative increases the molecular weight by 28.06 mass units and alters the lipophilicity profile [1] [16].
Positional isomers, such as 6,7-dimethyl-1H-benzimidazole-2-thiol (4,5-dimethyl-1H-benzimidazole-2-thiol, CAS: 116643-17-5), share the same molecular formula and weight but exhibit different substitution patterns [18] [14]. These positional differences result in distinct electronic effects and steric environments that influence chemical reactivity and biological activity [6] [15].
Nitrogen-substituted derivatives, exemplified by 1-methyl-1H-benzimidazole-2-thiol (CAS: 2360-22-7), demonstrate the effects of alkylation on the imidazole nitrogen [19] [20]. This compound has a molecular weight of 164.23 grams per mole and exhibits a melting point of 195 degrees Celsius, illustrating how nitrogen substitution affects thermal properties [20].
The comparative analysis reveals that methyl substitution generally increases lipophilicity and may enhance membrane permeability compared to the unsubstituted parent compound [6]. The specific positioning of methyl groups influences the tautomeric equilibrium, with electron-donating substituents generally favoring the thione form [6] [9]. Additionally, substitution patterns affect crystal packing arrangements and intermolecular hydrogen bonding networks, ultimately influencing physical properties such as melting points and solubility characteristics [11] [13].
Table 3: Comparative Analysis of Benzimidazole-2-thiol Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
---|---|---|---|---|
5,6-dimethyl-1H-benzimidazole-2-thiol | 3287-79-4 [1] | C₉H₁₀N₂S [1] | 178.26 [1] | Methyl groups at C-5 and C-6 |
6,7-dimethyl-1H-benzimidazole-2-thiol | 116643-17-5 [18] | C₉H₁₀N₂S [18] | 178.26 [18] | Methyl groups at C-4 and C-5 |
1H-benzimidazole-2-thiol | 583-39-1 [16] | C₇H₆N₂S [16] | 150.20 [17] | No substitution |
1-methyl-1H-benzimidazole-2-thiol | 2360-22-7 [19] | C₈H₈N₂S [19] | 164.23 [20] | Methyl group at N-1 |